4-Iodophenoxyacetic acid

Overview

Description

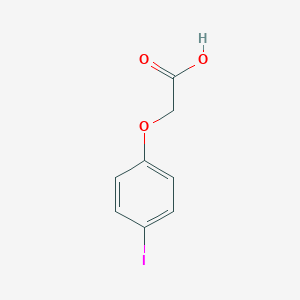

4-Iodophenoxyacetic acid, also known as 2-(4-iodophenoxy)acetic acid, (4-iodophenoxy)acetic acid, and p-iodophenoxyacetic acid, is an almost white powder . It is a plant growth regulator with endogenous indoleacetic acid-like activity, which promotes cell proliferation and differentiation, induces plant growth, blossom, and fruit set .

Synthesis Analysis

The synthesis of 4-Iodophenoxyacetic acid involves using p-aminophenol as a raw material. It is diazotized and replaced to generate p-iodophenol, and then condensed with chloroacetic acid to obtain iodophenoxy acid .

Molecular Structure Analysis

The molecular formula of 4-Iodophenoxyacetic acid is C8H7IO3, with an average mass of 278.04 Da and a monoisotopic mass of 277.943970 Da .

Chemical Reactions Analysis

4-Iodophenoxyacetic acid has been used in catalytic hypervalent iodine oxidation, specifically in the oxidation of p-alkoxyphenols to p-benzoquinones .

Physical And Chemical Properties Analysis

4-Iodophenoxyacetic acid is a white to light yellow powder with a density of 1.8227 (estimate). It has a melting point of 154-157°C and a boiling point of 358.5±22.0 °C (Predicted). Its flash point is 170.6°C and its vapor pressure is 9.16E-06mmHg at 25°C .

Scientific Research Applications

Agriculture: Enhancing Seaweed Cultivation

4-Iodophenoxyacetic acid has been utilized in the cultivation of Laminaria , a type of seaweed. It promotes the growth and development of gametophytes and young sporophytes, which are crucial stages in the life cycle of seaweeds . This application is particularly beneficial for culturing summer sporelings, improving techniques for seaweed production.

Medical Research: Catalytic Agent in Organic Synthesis

In medical research, 4-Iodophenoxyacetic acid serves as a catalytic agent in the synthesis of p-quinones . These compounds are significant due to their role in pharmaceuticals and their potential therapeutic applications. The catalytic properties of 4-Iodophenoxyacetic acid facilitate efficient reactions under mild conditions.

Industrial Processes: Synthesis of Organic Compounds

Industrially, 4-Iodophenoxyacetic acid is used as a building block in the synthesis of various organic compounds . Its iodine moiety makes it a versatile reagent for creating more complex molecules, which can be used in the manufacture of materials, chemicals, and pharmaceuticals.

Environmental Science: Seaweed Growth for Ecosystem Services

The application of 4-Iodophenoxyacetic acid in environmental science is linked to its use in seaweed cultivation . Seaweeds play a critical role in marine ecosystems, contributing to biodiversity, water purification, and serving as a carbon sink. Enhancing seaweed growth supports these ecosystem services.

Biotechnology: Plant Growth Regulation

In biotechnology, 4-Iodophenoxyacetic acid is recognized as a plant growth regulator . It mimics the activity of natural plant hormones, promoting cell proliferation and differentiation. This has implications for agricultural biotechnology, where controlled plant growth is essential.

Analytical Chemistry: Detection of Plant Growth Regulators

4-Iodophenoxyacetic acid is also relevant in analytical chemistry, where it’s used in the detection of plant growth regulators in various matrices . Its presence and concentration can be determined using advanced analytical techniques, which is important for ensuring the safety and compliance of agricultural products.

Mechanism of Action

Target of Action

4-Iodophenoxyacetic acid is a type of organic compound It’s known to be used as a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.

Mode of Action

It has been used in the catalytic hypervalent iodine oxidation of p-alkoxyphenols . In this process, it’s suggested that iodine(V) species, generated in situ, are involved in the oxidation as the active catalyst .

Pharmacokinetics

It’s known that the compound is soluble in alcohol, ether, and other organic solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The molecular and cellular effects of 4-Iodophenoxyacetic acid’s action would depend on the specific context of its use. In the case of its use in the catalytic hypervalent iodine oxidation of p-alkoxyphenols, it contributes to the production of p-quinones .

Action Environment

The action, efficacy, and stability of 4-Iodophenoxyacetic acid can be influenced by various environmental factors. For instance, it’s sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, its solubility properties indicate that the presence of certain solvents could influence its action and efficacy.

Safety and Hazards

properties

IUPAC Name |

2-(4-iodophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKORKXFKXYYHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172092 | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodophenoxyacetic acid | |

CAS RN |

1878-94-0 | |

| Record name | 4-Iodophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-iodophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

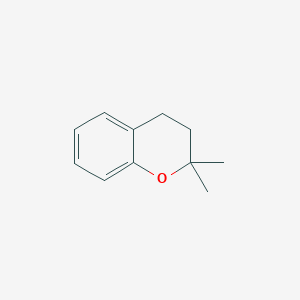

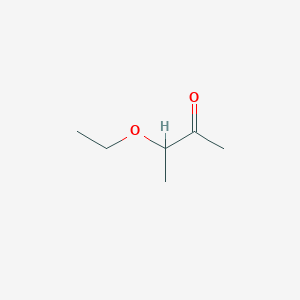

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

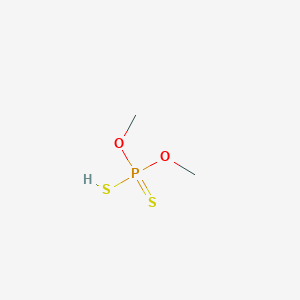

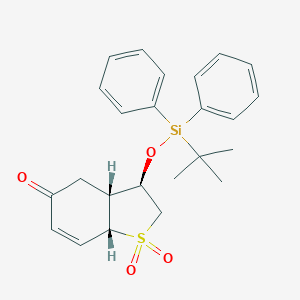

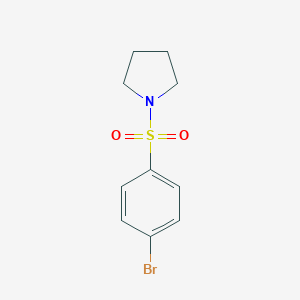

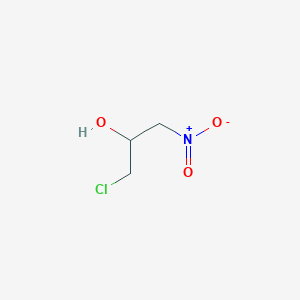

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)